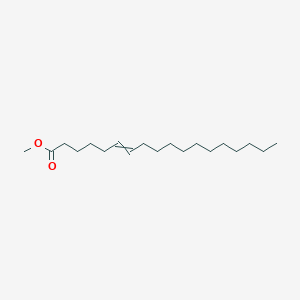
Methyl octadec-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadec-6-enoate: is a fatty acid methyl ester with the molecular formula C19H36O2 and a molecular weight of 296.4879 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl octadec-6-enoate can be synthesized through the esterification of octadec-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of vegetable oils containing petroselinic acid . This process involves reacting the oil with methanol in the presence of a base catalyst such as sodium methoxide . The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: Methyl octadec-6-enoate undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Epoxides: and from oxidation.
Saturated esters: from reduction.
Halogenated derivatives: from substitution.
Aplicaciones Científicas De Investigación
Methyl octadec-6-enoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of methyl octadec-6-enoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into phospholipids and other membrane lipids, affecting membrane fluidity and function . It can also be metabolized by enzymes such as lipases and oxidases , leading to the formation of bioactive metabolites that modulate various cellular processes .
Comparación Con Compuestos Similares
- Methyl oleate (methyl octadec-9-enoate)
- Methyl linoleate (methyl octadeca-9,12-dienoate)
- Methyl stearate (methyl octadecanoate)
Comparison:
- Methyl octadec-6-enoate has a double bond at the 6th carbon position, whereas methyl oleate has it at the 9th position, and methyl linoleate has two double bonds at the 9th and 12th positions .
- The position and number of double bonds affect the chemical reactivity and biological activity of these compounds. For example, methyl linoleate is more prone to oxidation due to the presence of multiple double bonds .
- This compound is unique in its specific position of the double bond, which can influence its interaction with enzymes and cellular membranes differently compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H36O2 |
|---|---|
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl octadec-6-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3 |
Clave InChI |
QRTVDKVXAFJVRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


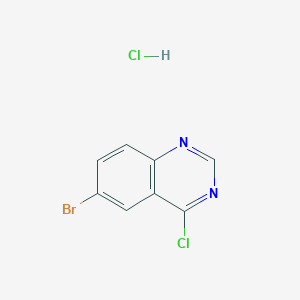
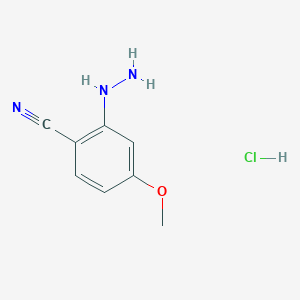
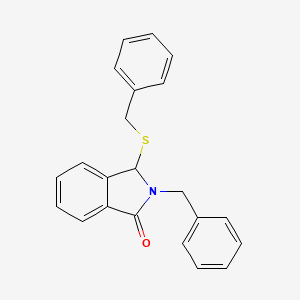
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
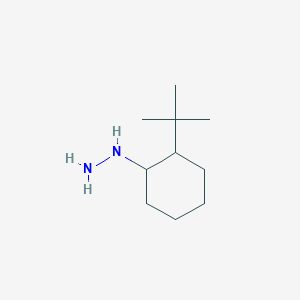
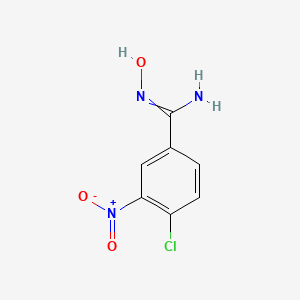
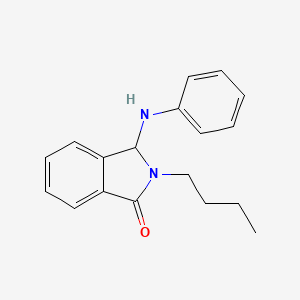
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
